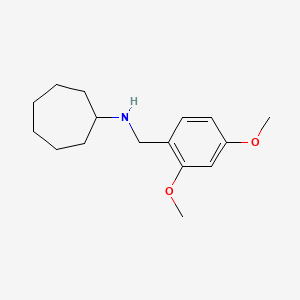![molecular formula C15H19ClN2O2S B5729815 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide](/img/structure/B5729815.png)
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide, also known as CPP, is a synthetic compound that has been extensively studied in the field of neuroscience. CPP is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.
作用機序
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. This prevents the binding of glycine, an essential co-agonist of the NMDA receptor, and thereby blocks the activation of the receptor. This results in the inhibition of calcium influx into the neuron, which is necessary for the induction of LTP.
Biochemical and Physiological Effects:
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide has been shown to modulate various biochemical and physiological processes in the brain. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide has been shown to block the induction of LTP, which is thought to be a cellular mechanism underlying learning and memory. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide has also been shown to modulate pain processing by blocking the activation of the NMDA receptor in the dorsal horn of the spinal cord. In addition, 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, which allows for the precise modulation of NMDA receptor activity. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide is also relatively stable and can be easily synthesized in the laboratory. However, there are some limitations to the use of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide in lab experiments. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide and the NMDA receptor. One area of research is the development of novel compounds that can selectively modulate the activity of the NMDA receptor. Another area of research is the study of the role of the NMDA receptor in various neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease. Finally, there is a need for further research into the mechanisms underlying the neuroprotective effects of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide and other NMDA receptor antagonists.
合成法
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide can be synthesized by reacting piperidine-4-carboxylic acid with 4-chlorobenzenethiol, followed by acylation with 3-bromopropionyl chloride. The resulting product is then treated with ammonia to yield 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide.
科学的研究の応用
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide has been used extensively in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide has been shown to block the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide has also been used to study the role of the NMDA receptor in pain processing, addiction, and neurodegenerative diseases.
特性
IUPAC Name |
1-[3-(4-chlorophenyl)sulfanylpropanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S/c16-12-1-3-13(4-2-12)21-10-7-14(19)18-8-5-11(6-9-18)15(17)20/h1-4,11H,5-10H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPCGMYOAYOFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(4-Chlorophenyl)sulfanyl]propanoyl}piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2-chlorophenoxy)acetyl]morpholine](/img/structure/B5729763.png)


![N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5729780.png)
![1-ethyl-5-{[(4-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5729787.png)

![N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5729792.png)

![N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5729807.png)

![2-methyl-5-(2-oxo-2-phenylethyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5729814.png)